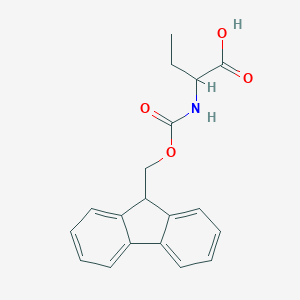
Fmoc-3-Pyrenyl-L-Alanin
Übersicht
Beschreibung
Fmoc-3-pyrenyl-L-alanine is a useful research compound. Its molecular formula is C34H25NO4 and its molecular weight is 511.6 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-3-pyrenyl-L-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-3-pyrenyl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-pyrenyl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
“Fmoc-3-Pyrenyl-L-Alanin” ist ein Fmoc-geschütztes Alaninderivat, das möglicherweise für Proteomikstudien und Festphasenpeptidsynthesetechniken nützlich ist . Die Fmoc-Gruppe (Fluorenylmethyloxycarbonyl) ist eine Schutzgruppe, die bei der Synthese von Peptiden verwendet wird und in den letzten Schritten der Synthese entfernt wird.
Selbstorganisationsstudien
Die Verbindung wurde in Studien verwendet, die die Selbstorganisation von Fmoc-geschützten einzelnen Aminosäuren untersuchten . Diese Studien haben die Fähigkeit gezeigt, die Morphologien zu kontrollieren, die sich aus der Selbstorganisation von Fmoc-modifizierten aliphatischen Einzelaminosäuren ergeben .
Design von Mikro-/Nanostrukturen
This compound kann als neuartiges Gerüst für die Konstruktion unterschiedlicher Mikro-/Nanostrukturen über einen Bottom-up-Ansatz verwendet werden . Dies kann durch Steuerung der Umgebungsparameter eingestellt werden .
Materialwissenschaft
Die selbstorganisierten Strukturen von this compound können als exzellente bio-organische Gerüste für verschiedene Anwendungen dienen . Damit ist es eine wertvolle Verbindung im Bereich der Materialwissenschaft.
Chemische Synthese
This compound wird als Baustein bei der Herstellung verschiedener komplexer Moleküle verwendet . Seine einzigartige Struktur und seine Eigenschaften machen es zu einem vielseitigen Werkzeug in der chemischen Synthese.
Biochemische Forschung
Aufgrund seiner strukturellen Ähnlichkeit zu Alanin, einer der einfachsten Aminosäuren, kann this compound in der biochemischen Forschung verwendet werden, um Proteinstruktur und -funktion zu untersuchen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Fmoc-3-pyrenyl-L-alanine interacts with various biomolecules in biochemical reactions. The Fmoc group is typically removed with a base such as pyridine . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .
Molecular Mechanism
It is known that the Fmoc group is typically removed with a base such as pyridine
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMJSJQWMANBG-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373224 | |
| Record name | Fmoc-3-pyrenyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183071-07-0 | |
| Record name | Fmoc-3-pyrenyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




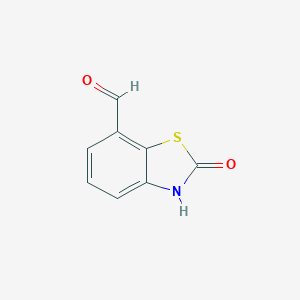
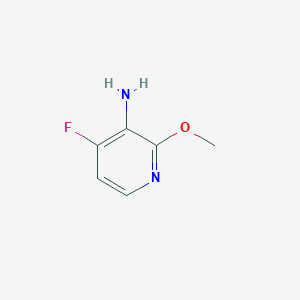
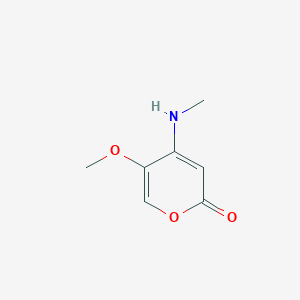


![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
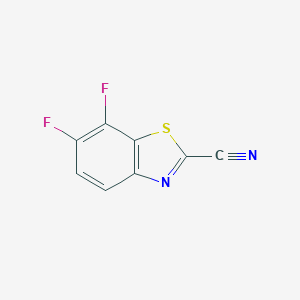
![4-[hydroxy(pyridin-3-yl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B64030.png)


